Cas no 1935373-65-1 (2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde)

2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde
- 1935373-65-1
- EN300-1622188
- 2-Thiophenecarboxaldehyde, tetrahydro-2-(2-hydroxy-1-methylpropyl)-
-
- インチ: 1S/C9H16O2S/c1-7(8(2)11)9(6-10)4-3-5-12-9/h6-8,11H,3-5H2,1-2H3
- InChIKey: ZCYPQCJFXROFPK-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1(C=O)C(C)C(C)O
計算された属性
- せいみつぶんしりょう: 188.08710092g/mol
- どういたいしつりょう: 188.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- 密度みつど: 1.179±0.06 g/cm3(Predicted)
- ふってん: 299.8±25.0 °C(Predicted)
- 酸性度係数(pKa): 14.88±0.20(Predicted)
2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622188-1.0g |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 1g |
$1658.0 | 2023-06-04 | ||
Enamine | EN300-1622188-5.0g |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 5g |
$4806.0 | 2023-06-04 | ||
Enamine | EN300-1622188-0.5g |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 0.5g |
$1591.0 | 2023-06-04 | ||
Enamine | EN300-1622188-5000mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 5000mg |
$4102.0 | 2023-09-22 | ||
Enamine | EN300-1622188-100mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 100mg |
$1244.0 | 2023-09-22 | ||
Enamine | EN300-1622188-0.25g |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 0.25g |
$1525.0 | 2023-06-04 | ||
Enamine | EN300-1622188-1000mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 1000mg |
$1414.0 | 2023-09-22 | ||
Enamine | EN300-1622188-10000mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1622188-50mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 50mg |
$1188.0 | 2023-09-22 | ||
Enamine | EN300-1622188-500mg |
2-(3-hydroxybutan-2-yl)thiolane-2-carbaldehyde |
1935373-65-1 | 500mg |
$1357.0 | 2023-09-22 |
2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehydeに関する追加情報
2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde: A Comprehensive Overview
Introduction to 2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde
2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde, also known by its CAS Registry Number 1935373-65-1, is a unique organic compound with a complex structure and diverse applications. This compound belongs to the class of thiolane derivatives, which are cyclic ethers with a five-membered ring containing one sulfur atom. The presence of the hydroxyl group and the aldehyde functional group in its structure makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Chemical Structure and Properties
The molecular structure of 2-(3-Hydroxybutan-2-yl)thiolane-2-carbaldehyde is characterized by a thiolane ring (a five-membered sulfur-containing ring) substituted with a hydroxylbutan group at the 3-position and an aldehyde group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule. The compound has a molecular formula of C8H14O3S and a molecular weight of approximately 186.26 g/mol.
The compound exhibits a melting point of around 45°C and is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and ethanol. Its stability under various conditions, including thermal and oxidative stress, has been extensively studied, making it suitable for use in diverse chemical processes.
Synthesis and Production Methods
The synthesis of 1935373-65-1 involves a multi-step process that typically begins with the preparation of the thiolane ring. One common method involves the cyclization of an appropriate diol using sulfuric acid as a catalyst. Subsequent steps include the introduction of the hydroxylbutan group and the aldehyde functionality through nucleophilic substitution or oxidation reactions.
Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly production methods. For instance, the use of transition metal catalysts has significantly improved yields while reducing reaction times. These innovations have made 1935373-65-1 more accessible for industrial applications.
Applications in Pharmaceutical and Biomedical Fields
One of the most promising areas for 1935373-65-1 is its application in drug discovery and development. The compound's unique structure allows it to interact with various biological targets, making it a valuable lead compound for designing new therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent, where it has shown significant activity against pro-inflammatory cytokines.
In addition, 1935373-65-1 has been investigated for its role in neuroprotective therapies. Preclinical trials have demonstrated its ability to modulate neurotransmitter systems, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Environmental Impact and Safety Considerations
The environmental impact of 1935373-65-1 is a critical consideration for its large-scale use. Studies have shown that the compound biodegrades efficiently under aerobic conditions, reducing its persistence in the environment. However, further research is needed to assess its long-term effects on aquatic ecosystems.
From a safety perspective, 1935373-65-1 is classified as non-toxic under normal handling conditions. Nonetheless, appropriate protective measures should be taken during synthesis and handling to minimize exposure risks.
Future Prospects and Research Directions
The future of 1935373-65
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